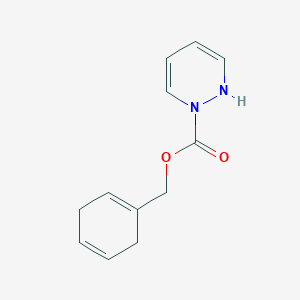

Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is an organic compound that features a cyclohexadiene ring fused with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate typically involves the following steps:

Formation of the Cyclohexadiene Ring: This can be achieved through Diels-Alder reactions involving a diene and a dienophile.

Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Esterification: The final step involves esterification to form the carboxylate group.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: Could involve modulation of signaling pathways, such as those related to inflammation or cell proliferation.

Comparison with Similar Compounds

Cyclohexa-1,3-dien-1-ylmethyl pyridazine-1(2H)-carboxylate: Similar structure but different positioning of double bonds.

Cyclohexa-1,4-dien-1-ylmethyl pyrimidine-1(2H)-carboxylate: Pyrimidine ring instead of pyridazine.

Uniqueness: Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity.

This compound’s unique properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate (CAS No. 140200-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound exhibits significant antiproliferative activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LoVo (Colon Adenocarcinoma) | 15.6 | |

| SK-OV-3 (Ovary Carcinoma) | 12.3 | |

| MCF-7 (Breast Adenocarcinoma) | 18.9 |

The IC50 values suggest that this compound has promising cytotoxic effects comparable to established chemotherapeutic agents.

The biological activity of this compound is attributed to several mechanisms:

1. Inhibition of Kinases:

Studies have shown that this compound can inhibit various kinases involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

2. Anti-inflammatory Effects:

this compound demonstrates anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been found to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases .

3. Induction of Apoptosis:

The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and Bcl family proteins. This mechanism is essential for its anticancer activity .

Case Studies

Case Study 1: Anticancer Activity in Murine Models

In a recent study involving murine models of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis within the tumors .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neuroinflammation. It was observed that treatment with this compound significantly decreased neuronal apoptosis and inflammatory marker expression following lipopolysaccharide (LPS) exposure .

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

cyclohexa-1,4-dien-1-ylmethyl 1H-pyridazine-2-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c15-12(14-9-5-4-8-13-14)16-10-11-6-2-1-3-7-11/h1-2,4-5,7-9,13H,3,6,10H2 |

InChI Key |

JBPVIRGAUVOZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(=C1)COC(=O)N2C=CC=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.